![molecular formula C24H33N3O3 B247546 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol, also known as aripiprazole, is a medication used to treat certain mental health disorders such as schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is classified as an atypical antipsychotic drug, which means it works differently from traditional antipsychotic medications. In addition to its use as a medication, aripiprazole has also been studied for its potential applications in scientific research.
作用機序
Aripiprazole works by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Aripiprazole acts as a partial agonist at dopamine D2 receptors, which means it can both activate and inhibit the receptor depending on the level of dopamine present. This allows 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol to modulate dopamine signaling in a way that is different from traditional antipsychotic medications.
Biochemical and Physiological Effects
Aripiprazole has a number of biochemical and physiological effects. One of the most significant effects is its ability to modulate dopamine signaling in the brain. This can lead to improvements in symptoms of mental health disorders such as schizophrenia and bipolar disorder.
実験室実験の利点と制限
One advantage of using 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in lab experiments is its ability to modulate dopamine signaling in a unique way. This can provide insights into the underlying mechanisms of reward and motivation. However, 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol also has limitations as a research tool. For example, its effects on dopamine signaling can be complex and difficult to interpret.
将来の方向性
There are a number of future directions for research on 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of new medications that work similarly to 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol but with improved efficacy and fewer side effects. Another area of interest is the use of 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in combination with other medications to improve treatment outcomes for mental health disorders. Finally, there is interest in studying the long-term effects of 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol use on brain function and mental health.
合成法
Aripiprazole is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 4-phenyl-1-piperazinecarboxamide with 2,3-dichlorophenol to form 2,3-dichloro-N-[(1S)-1-(4-phenylpiperazin-1-yl)ethyl]benzamide. This compound is then reacted with 4-(2,3-dichlorophenyl)piperidine to form 7-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one. Finally, this compound is reacted with 4-fluorobenzyl bromide to form 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol.
科学的研究の応用
Aripiprazole has been studied for its potential applications in scientific research. One area of research has been its use as a tool to study dopamine receptor function. Aripiprazole acts as a partial agonist at dopamine D2 receptors, which are involved in regulating reward and motivation. By studying the effects of 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol on dopamine receptor function, researchers can gain insights into the underlying mechanisms of reward and motivation.
Another area of research has been the use of 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in animal models of mental health disorders. For example, 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been studied in animal models of schizophrenia and bipolar disorder. These studies have shown that 2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol can improve symptoms of these disorders in animals.
特性
分子式 |
C24H33N3O3 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
2,6-dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C24H33N3O3/c1-29-22-16-19(17-23(30-2)24(22)28)18-25-10-8-21(9-11-25)27-14-12-26(13-15-27)20-6-4-3-5-7-20/h3-7,16-17,21,28H,8-15,18H2,1-2H3 |
InChIキー |
GIJUQPBOQFXUQK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)


![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
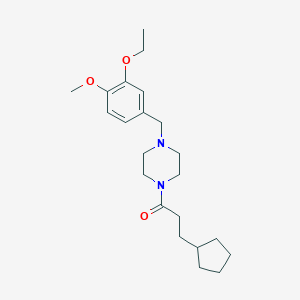

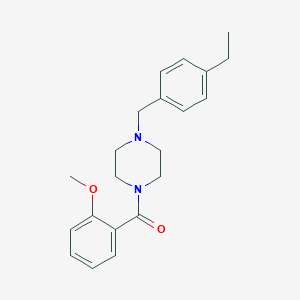
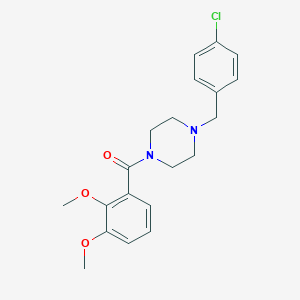
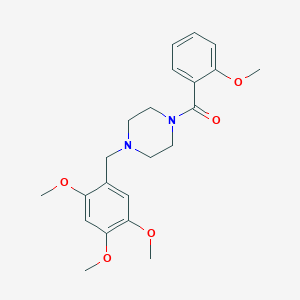
![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
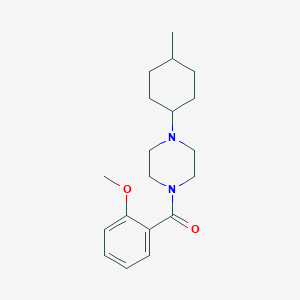
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)
